Spiro[4.5]decan-6-one
Overview
Description
Spiro[4.5]decan-6-one: is a spirocyclic compound characterized by a unique structure where two rings share a single carbon atom. This compound is notable for its presence in various natural products, bioactive molecules, and organic optoelectronic materials . The spirocyclic framework provides a rigid and three-dimensional structure, making it an interesting subject for synthetic and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Methoxycarbonylation: Spiro[4.5]decan-6-one can be synthesized through methoxycarbonylation using methoxycarbonyl chloride (MeOCOCl) and sodium hydride (NaH) in tetrahydrofuran (THF) under reflux conditions.
Demethoxycarbonylation: The crude product from the methylation step undergoes demethoxycarbonylation using a mixture of acetic acid (AcOH), water (H2O), and sulfuric acid (H2SO4) under reflux for 2 hours.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Spiro[4.5]decan-6-one can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into corresponding alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids and ketones.
Reduction: Reduced forms like alcohols.
Substitution: Substituted spirocyclic compounds with various functional groups.
Scientific Research Applications
Chemistry: Spiro[4.5]decan-6-one is used as a building block in the synthesis of complex organic molecules. Its rigid structure makes it valuable in the development of new synthetic methodologies and the study of reaction mechanisms .
Biology and Medicine: The compound’s unique structure and bioactivity make it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of optoelectronic materials and other advanced materials due to its stability and structural properties .
Mechanism of Action
The mechanism of action of Spiro[4.5]decan-6-one involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the spirocyclic framework .
Comparison with Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a similar structure but different ring sizes.
Spiropentadiene: A highly strained spirocyclic compound with unique reactivity.
Spiro[4.5]decan-7-ol: A hydroxylated derivative of Spiro[4.5]decan-6-one.
Uniqueness: this compound stands out due to its specific ring size and the presence of a ketone functional group. This combination imparts unique reactivity and stability, making it a versatile compound in various fields of research and industry .
Properties
IUPAC Name |
spiro[4.5]decan-10-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c11-9-5-1-2-6-10(9)7-3-4-8-10/h1-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGDMKSLPPMIMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCCC2)C(=O)C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20302871 | |
Record name | Spiro[4.5]decan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13388-94-8 | |
Record name | Spiro[4.5]decan-6-one | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154769 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Spiro[4.5]decan-6-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20302871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are some of the reactions Spiro[4.5]decan-6-one can undergo, and what are the resulting products?
A1: this compound serves as a versatile building block in organic synthesis. For instance, it reacts with vinylmagnesium chloride to yield 6-vinylspiro[4.5]decan-6-ol. [] This reaction highlights the compound's reactivity towards Grignard reagents, opening possibilities for further derivatization. Subsequent transformations of 6-vinylspiro[4.5]decan-6-ol through reactions like the Carroll reaction lead to the formation of compounds such as 5-(spiro[4.5]decyliden-6-yl)-2-pentanone. [] These reactions demonstrate the potential of this compound as a precursor for synthesizing more complex molecules.
Q2: Has this compound been found in natural sources, and if so, what are its biological activities?
A2: While this compound itself hasn't been reported in natural sources, a closely related compound, Spiroseoflosterol, featuring a unique this compound system, was isolated from the fruiting bodies of the mushroom Butyriboletus roseoflavus. [] Spiroseoflosterol exhibited cytotoxic activity against liver cancer cell lines (HepG2 and sorafenib-resistant Huh7). [] This finding suggests that the this compound scaffold could be a promising structural motif for developing new anticancer agents.
Q3: What research opportunities exist for exploring the structure-activity relationship (SAR) of compounds containing the this compound scaffold?
A3: The discovery of Spiroseoflosterol's cytotoxic activity presents a compelling opportunity to investigate SAR around the this compound core. [] Systematic modifications to the substituents on the ring system, exploring different functional groups and their spatial arrangement, could shed light on the key structural features responsible for the observed biological activity. Such studies could involve synthesizing a series of analogs and evaluating their potency and selectivity against various cancer cell lines. This information could guide the development of more potent and selective anticancer agents based on the this compound scaffold.
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